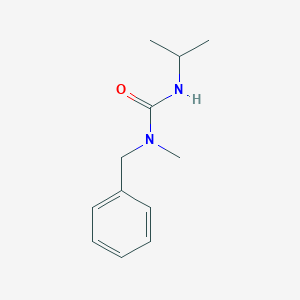
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPPC is a cyclopropane-containing compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide is a potent and selective ligand for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide binds to the CB1 receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes such as pain, mood, and appetite. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has also been shown to enhance the activity of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter GABA.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, mood, and appetite. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate mood, with some studies suggesting that it may have antidepressant effects. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate appetite, with some studies suggesting that it may have anorectic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide. One direction is the study of its effects on other physiological processes such as memory and learning. Another direction is the development of more soluble analogs of N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide for in vivo administration. Additionally, the potential therapeutic applications of N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide in the treatment of pain, mood disorders, and appetite disorders should be explored further. Finally, the potential interactions between N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide and other neurotransmitter systems should be investigated to gain a better understanding of its mechanism of action.
Conclusion
In conclusion, N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide is a chemical compound that has potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has shown promise as a potent and selective ligand for the CB1 receptor, and further research is warranted to explore its potential therapeutic applications.
Synthesemethoden
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with 5-cyclopropyl-1H-pyrazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of cyclopropanecarboxylic acid with 5-cyclopropyl-1H-pyrazole in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide using these methods ranges from 70% to 80%.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has been used in various scientific research applications, including the study of the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of these processes. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has also been used in the study of the GABAergic system, which is involved in the regulation of anxiety and seizure activity. N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of these processes.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(7-3-4-7)11-9-5-8(12-13-9)6-1-2-6/h5-7H,1-4H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKKRWAWYPLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

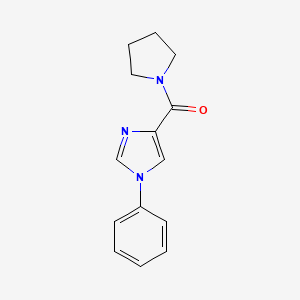
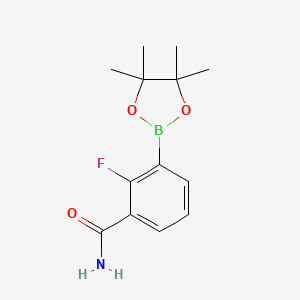
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)
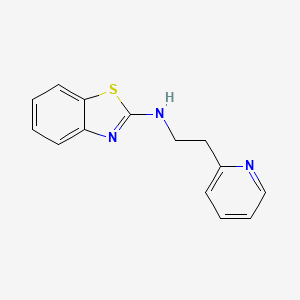
![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)
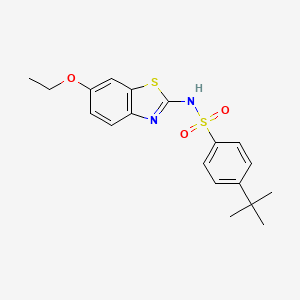
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)

